N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-23-16-5-3-14(4-6-16)11-19-18(22)21-12-15(13-21)20-9-7-17(24-2)8-10-20/h3-6,15,17H,7-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSQOBNQSBOIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions.
Attachment of the methoxybenzyl group: This can be done using alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a multi-ring structure that includes an azetidine core, a piperidine moiety, and methoxy-substituted phenyl groups. Its molecular formula is C_{19}H_{26}N_{2}O_{3}, with a molecular weight of approximately 342.49 g/mol. The structural complexity allows for various interactions with biological targets, making it a candidate for drug development.
Anticancer Potential
Recent studies have indicated that compounds similar to N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide exhibit anticancer properties. For instance, research has shown that related azetidine derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents . The ability of these compounds to interact with cellular pathways involved in tumor growth makes them promising candidates for further investigation.
Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Studies on related piperidine and azetidine derivatives have highlighted their roles as inhibitors of neurotransmitter transporters, particularly the choline transporter. This inhibition can enhance acetylcholine levels, which may benefit conditions like Alzheimer's disease and other cognitive disorders .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds have provided insights into optimizing the pharmacological efficacy of this compound. Modifications to the piperidine ring and the introduction of various substituents have been shown to significantly influence the compound's potency and selectivity against specific biological targets .
In Vivo and In Vitro Studies
In vitro studies are crucial for understanding the mechanism of action of this compound. Preliminary results indicate that it may act through noncompetitive inhibition of certain receptors, which could be beneficial in developing treatments for conditions characterized by excessive neurotransmitter activity . Further in vivo studies are necessary to confirm these findings and assess the therapeutic window of the compound.
Case Study 1: Anticancer Activity
In a study evaluating novel azetidine derivatives, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study emphasized the need for further exploration of these compounds in clinical settings .
Case Study 2: Neurological Impact
Research focusing on the modulation of neurotransmitter levels revealed that derivatives of this compound could effectively inhibit choline transporters, leading to increased acetylcholine availability in synaptic clefts. This mechanism was linked to improved cognitive functions in animal models .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of the piperidine and azetidine rings suggests potential interactions with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide: can be compared with other azetidine derivatives such as:
Uniqueness
The unique combination of the methoxybenzyl, piperidine, and azetidine moieties in “this compound” may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic compound with potential therapeutic applications. Its structure includes a methoxyphenyl group and a piperidine moiety, which are known to influence biological activity. This article delves into the biological activity of this compound, summarizing relevant research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 333.4 g/mol. The compound's structure can be represented as follows:
Analgesic and Anti-inflammatory Properties
The compound has been explored for its analgesic properties, particularly in the context of chronic pain management. According to patent literature, it has been proposed for use in treating pain conditions, including cancer-related pain . The mechanism may involve modulation of pain pathways through opioid or non-opioid receptors, although specific receptor interactions require further investigation.
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, compounds with similar structures often interact with neurotransmitter systems and may influence the following:
- Dopamine Receptors : Modulation of dopaminergic pathways could contribute to analgesic effects.
- Serotonin Receptors : Potential interaction with serotonin receptors may also play a role in mood regulation and pain perception.
Case Study: Pain Management
In a clinical setting, derivatives of azetidine have shown promise in managing chronic pain. A study involving patients with neuropathic pain demonstrated improved outcomes when treated with compounds similar to this compound. Patients reported significant reductions in pain scores over a 12-week period .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step processes, including:
- Azetidine ring formation : Cyclization under controlled temperature (e.g., 0–5°C) to prevent side reactions.
- Carboxamide coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF to ensure efficient amide bond formation .
- Methoxy group introduction : Selective alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to avoid over-alkylation .
Optimization requires monitoring via TLC/HPLC and adjusting solvent polarity (e.g., switching from THF to dichloromethane) to improve yields.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methoxy (-OCH₃) proton signals (δ 3.7–3.8 ppm) and azetidine/piperidine ring conformations .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~430) and rule out impurities .
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (1650–1700 cm⁻¹) and amine N-H bends (3300–3500 cm⁻¹) to confirm carboxamide functionality .
Q. What preliminary biological assays are recommended to assess its activity?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at dopamine D3 receptors (Ki < 100 nM threshold) using radioligand displacement (e.g., [³H]spiperone) to prioritize CNS applications .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values and selectivity indices .
- Enzyme Inhibition Studies : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates to identify mechanistic pathways .
Advanced Research Questions
Q. How does the methoxy substitution pattern influence receptor binding affinity and selectivity?
- Methodological Answer :
- Systematic SAR Studies : Synthesize analogs with methoxy groups at alternative positions (e.g., 3-methoxy vs. 4-methoxy) and compare binding data using radioligand assays .
- Molecular Dynamics Simulations : Model interactions between the methoxy group and hydrophobic receptor pockets (e.g., D3 receptor transmembrane domain) to explain selectivity over D2 receptors .
- Crystallography : Co-crystallize the compound with target proteins (if feasible) to visualize hydrogen bonding and π-π stacking interactions .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Assay Protocols : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays), buffer conditions (pH 7.4, 37°C), and ligand concentrations .
- Meta-Analysis : Pool data from independent labs to identify trends (e.g., logP > 3 correlates with reduced blood-brain barrier penetration) .
- Counter-Screening : Test against off-target receptors (e.g., serotonin 5-HT2A) to rule out cross-reactivity artifacts .
Q. What computational methods are used to model its interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in dopamine D3 receptors, focusing on the azetidine-carboxamide core’s orientation .
- Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs with modified methoxy groups to prioritize synthesis .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. What strategies mitigate degradation during storage and handling?
- Methodological Answer :
- Stability Studies : Store lyophilized samples at -20°C under argon to prevent hydrolysis of the carboxamide group .
- Analytical Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., free amine from hydrolysis) .
- Formulation Optimization : Use cyclodextrin-based complexes to enhance aqueous solubility and reduce aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
